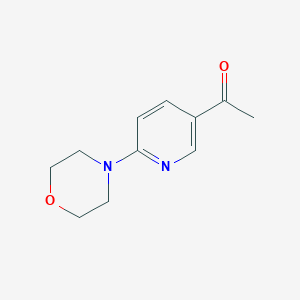

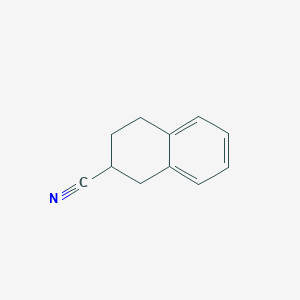

1,2,3,4-四氢萘-2-腈

描述

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile is a chemical compound with the molecular weight of 157.22 . It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar . It has a high boiling point and low evaporation even at 180°C, making it useful as a high-boiling-point solvent .

Synthesis Analysis

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile can be synthesized from 1,2,3,4-tetrahydronaphthalene, which is produced by the catalytic hydrogenation of naphthalene . It is also used as a raw material in the synthesis of fullerenes .Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydro-2-naphthalenecarbonitrile . The InChI code is 1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 .Chemical Reactions Analysis

Tetrahydronaphthalene is oxidized with air in the liquid phase to generate naphthalene ketone or tetralin alcohol. After dehydrogenation, naphthalene ketone will produce alpha naphthol .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 53-55°C . It has a high boiling point and low evaporation even at 180°C .科学研究应用

不对称反应中的手性助剂

- 应用:1,2,3,4-四氢萘衍生物已被用作不对称 Reformatsky 型反应中的手性助剂,涉及 α-溴酰氧唑烷酮和羰基化合物 (Orsini 等人,2005)。

功能化化合物的合成

- 应用:该化合物已被用于合成各种功能化的萘和二苯甲酮,促进了多种羟基化合物的开发 (Pfau 等人,1978)。

纳米结构中的自组装

- 应用:研究表明,1,2,3,4-四氢萘分子可以自组装成复杂的纳米结构,例如多孔风车结构和紧密堆积的人字形排列,在纳米技术中具有潜在应用 (Silly 等人,2017)。

抗肿瘤特性

- 应用:1,2,3,4-四氢萘的某些衍生物,特别是四氢萘-1,3-二腈,已表现出有希望的抗肿瘤活性,靶向微管蛋白的秋水仙碱结合位点,使其成为癌症治疗的潜在候选物 (Shaheen 等人,2020)。

绿色化学应用

- 应用:其衍生物已使用环保技术合成,证明了该化合物在促进可持续化学实践中的作用 (Damera 等人,2023)。

螯合剂合成

- 应用:1,2,3,4-四氢萘衍生物已被合成用作螯合剂,特别是在结合碱土金属离子时,这在各种化学和工业过程中至关重要 (Yano 等人,1970)。

有机合成中的多米诺反应

- 应用:该化合物已参与多米诺反应,这是一种结合多种化学转化的过程,可以高效、高选择性地合成复杂分子 (Thimmarayaperumal 等人,2017)。

燃料和能源研究

- 应用:1,2,3,4-四氢萘已在燃料研究中得到调查,特别是在研究其点火延迟和燃烧特性时,这对于交通燃料的开发具有重要意义 (Raza 等人,2020)。

热化学性质

- 应用:该化合物的过量焓和其他热化学性质已得到研究,为工业应用和化学工程提供了有价值的数据 (Letcher 等人,1982)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCJTPCHIGSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462915 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

CAS RN |

51849-33-3 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile synthesized using palladium catalysts?

A1: Research indicates that 1,2,3,4-Tetrahydronaphthalene-2-carbonitriles can be synthesized through a palladium-catalyzed intramolecular cyclization reaction. This reaction involves 2-(o-bromophenylthio)alkenenitriles as starting materials. The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the olefinic double bond, resulting in the formation of the desired 1,2,3,4-tetrahydronaphthalene-2-carbonitrile structure. []

Q2: Are there other synthetic routes to obtain derivatives of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile?

A2: Yes, researchers have explored alternative synthetic pathways to generate diverse derivatives of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile. For instance, reacting 2-(o-bromobenzyl)alkenenitriles or 2-(o-bromophenoxy)-alkenenitriles under similar palladium-catalyzed conditions leads to the formation of 1-vinyl-2-indancecarbonitrile, 3,4-dihydro-2H-benzo[b]thiine-2-carbonitriles, and 3,4-dihydro-2H-benzo[b]oxine-2-carbonitriles, respectively. These findings demonstrate the versatility of palladium-catalyzed reactions in constructing a range of structurally diverse compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)